molecular formula C42H48N4O16 B1239101 Precorrin-2

Precorrin-2

Cat. No. B1239101
M. Wt: 864.8 g/mol
InChI Key: CSWLXNNNLVVXKD-ZIBVGKFXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Precorrin-2 is the second intermediate in the biosynthesis of vitamin B12 from uroporphyrinogen III, in which methyl groups have been introduced at positions 2 and 7 of the tetrapyrrole framework. It has a role as an Escherichia coli metabolite. It is a precorrin and a member of isobacteriochlorins. It is a conjugate acid of a precorrin-2(7-).

Scientific Research Applications

Enzymatic Optimization and Kinetics

Precorrin-2 plays a crucial role as a precursor in the biosynthesis of cobalamin (vitamin B12) and siroheme. Fang et al. (2016) demonstrated the use of response surface methodology in optimizing the concentrations of enzymes involved in Precorrin-2 synthesis. They achieved a significant increase in Precorrin-2 production by adjusting enzyme ratios, demonstrating the potential for enhancing biologically-derived chemical production through kinetic modeling (Fang et al., 2016).

Enzyme Purification and Characterization

The enzyme S-adenosyl-L-methionine:precorrin-2 methyltransferase (SP2MT) has been purified from Pseudomonas denitrificans, as described by Thibaut et al. (1990). This enzyme is responsible for catalyzing a key step in the conversion of Precorrin-2 to Precorrin-3 in the vitamin B12 biosynthetic pathway. Their work provides insights into the enzyme’s structure and function, contributing to our understanding of vitamin B12 biosynthesis (Thibaut et al., 1990).

Structural and Biosynthetic Studies

In the context of vitamin B12 biosynthesis, detailed structural analysis of precorrin-6x, a derivative of precorrin-2, was conducted by Thibaut et al. (1990). This study contributes to understanding the complex process of corrin macrocycle formation in vitamin B12 biosynthesis (Thibaut et al., 1990).

Implications in Methanogenesis

Buchenau et al. (2006) explored the role of Precorrin-2 in heme biosynthesis in the methanogenic archaeon Methanosarcina barkeri. This pathway involving Precorrin-2 provides insights into unique metabolic processes in archaea and their adaptation to extreme environments (Buchenau et al., 2006).

Multifunctional Enzyme Activities

Spencer et al. (1993) demonstrated that the E. coli cysG gene product, which involves the conversion of uro'gen III to precorrin-2, also exhibits multiple enzymatic activities in the synthesis of siroheme. This highlights the multifunctional nature of enzymes in bacterial metabolic pathways (Spencer et al., 1993).

properties

Product Name

Precorrin-2

Molecular Formula

C42H48N4O16

Molecular Weight

864.8 g/mol

IUPAC Name

3-[(1Z,2S,3S,4Z,15Z,17S,18S)-8,12,17-tris(2-carboxyethyl)-3,7,13,18-tetrakis(carboxymethyl)-3,18-dimethyl-2,10,17,21,22,23-hexahydroporphyrin-2-yl]propanoic acid

InChI

InChI=1S/C42H48N4O16/c1-41(17-39(59)60)23(5-9-35(51)52)29-14-27-21(11-37(55)56)19(3-7-33(47)48)25(43-27)13-26-20(4-8-34(49)50)22(12-38(57)58)28(44-26)15-31-42(2,18-40(61)62)24(6-10-36(53)54)30(46-31)16-32(41)45-29/h14-16,23-24,43-44,46H,3-13,17-18H2,1-2H3,(H,47,48)(H,49,50)(H,51,52)(H,53,54)(H,55,56)(H,57,58)(H,59,60)(H,61,62)/b29-14-,30-16-,31-15-/t23-,24-,41+,42+/m1/s1

InChI Key

CSWLXNNNLVVXKD-ZIBVGKFXSA-N

Isomeric SMILES

C[C@@]\1([C@@H](/C/2=C/C3=N/C(=C\C4=C(C(=C(N4)CC5=C(C(=C(N5)/C=C1\N2)CC(=O)O)CCC(=O)O)CCC(=O)O)CC(=O)O)/[C@H]([C@]3(C)CC(=O)O)CCC(=O)O)CCC(=O)O)CC(=O)O

SMILES

CC1(C(C2=CC3=NC(=CC4=C(C(=C(N4)CC5=C(C(=C(N5)C=C1N2)CC(=O)O)CCC(=O)O)CCC(=O)O)CC(=O)O)C(C3(C)CC(=O)O)CCC(=O)O)CCC(=O)O)CC(=O)O

Canonical SMILES

CC1(C(C2=CC3=NC(=CC4=C(C(=C(N4)CC5=C(C(=C(N5)C=C1N2)CC(=O)O)CCC(=O)O)CCC(=O)O)CC(=O)O)C(C3(C)CC(=O)O)CCC(=O)O)CCC(=O)O)CC(=O)O

synonyms

15,23-dihydrosirohydrochlorin
precorrin 2

Origin of Product

United States

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